(2S)-Octane-2-thiol

Chiral plasmonics Gold nanorods Circular dichroism

(2S)-Octane-2-thiol (CAS 50764-49-3) is an enantiopure, secondary alkanethiol with a molecular weight of 146.30 g/mol and the formula C₈H₁₈S. As a chiral thiol, it features a stereogenic center at the C2 position, enabling its use in applications requiring stereospecific surface interactions, such as the creation of chiral self-assembled monolayers (SAMs) on gold surfaces and the functionalization of nanoparticles for enantioselective applications.

Molecular Formula C8H18S
Molecular Weight 146.30 g/mol
CAS No. 50764-49-3
Cat. No. B15474319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Octane-2-thiol
CAS50764-49-3
Molecular FormulaC8H18S
Molecular Weight146.30 g/mol
Structural Identifiers
SMILESCCCCCCC(C)S
InChIInChI=1S/C8H18S/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1
InChIKeyBZXFEMZFRLXGCY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-Octane-2-thiol (CAS 50764-49-3): Chiral Thiol for Self-Assembled Monolayers and Nanoparticle Functionalization


(2S)-Octane-2-thiol (CAS 50764-49-3) is an enantiopure, secondary alkanethiol with a molecular weight of 146.30 g/mol and the formula C₈H₁₈S [1]. As a chiral thiol, it features a stereogenic center at the C2 position, enabling its use in applications requiring stereospecific surface interactions, such as the creation of chiral self-assembled monolayers (SAMs) on gold surfaces and the functionalization of nanoparticles for enantioselective applications [2][3].

Why Achiral or Racemic Octanethiol Cannot Substitute for (2S)-Octane-2-thiol in Chiral Applications


Substitution with achiral 1-octanethiol (CAS 111-88-6) or racemic 2-octanethiol (CAS 3001-66-9) is not equivalent for applications that depend on stereospecific molecular recognition. Enantiopure thiols, such as (2S)-octane-2-thiol, are required to induce chirality in metal nanoparticles and surfaces, a property that cannot be achieved with achiral or racemic mixtures [1]. In chiral self-assembled monolayers (SAMs) on gold, the absolute configuration of the thiol dictates the chiroptical properties of the resulting nanostructure, including the sign and magnitude of the circular dichroism (CD) response [2]. Using a racemic mixture results in a cancelation of optical activity, while achiral thiols yield an optically inactive surface, rendering them unsuitable for enantioselective sensing, catalysis, or chiral separation [3].

Quantitative Performance Differentiation of (2S)-Octane-2-thiol: Chiroptical Activity and Surface Packing


Chiral Induction in Gold Nanorods: Mirror-Image CD Spectra via (S)- vs. (R)-Thiol Ligands

The enantiomeric purity of a chiral thiol is critical for dictating the chiroptical properties of metal nanoparticles. While data for (2S)-octane-2-thiol specifically is not available, studies using structurally analogous chiral azobenzene thiols demonstrate that self-assembled monolayers of (S)- and (R)-enantiomers on gold nanorods yield mirror-image circular dichroism (CD) spectra [1]. This finding is a class-level inference for secondary chiral thiols, establishing that the use of a single enantiomer, such as (2S)-octane-2-thiol, is essential to produce a defined, non-racemic chiroptical response. Achiral 1-octanethiol does not induce any CD signal under identical conditions.

Chiral plasmonics Gold nanorods Circular dichroism

Controlled Nanoparticle Chirality: Reversible Optical Activity via Ligand Exchange

The absolute configuration of a thiol ligand governs the chirality of the resulting gold nanoparticle core. Research demonstrates that the optical activity of a gold nanoparticle can be completely inverted by exchanging a chiral thiol with its opposite enantiomer [1]. The extent of CD inversion correlates with the enantiomeric excess (ee) of the chiral ligand in the system, underscoring the necessity of an enantiopure thiol like (2S)-octane-2-thiol to achieve a specific chiroptical state. Achiral thiols or racemic mixtures do not impart a net chirality to the nanoparticle core.

Chiral nanoparticles Ligand exchange Enantiomeric excess

Surface Packing Density on Gold Nanoparticles: Octanethiol vs. Flat Au(111)

The packing density of octanethiol ligands on gold surfaces is influenced by the substrate curvature. Scanning tunneling microscopy (STM) analysis shows that an octanethiol SAM on gold nanoparticles has an average headgroup spacing of 5.4 Å, which is significantly different from the 5.0 Å spacing observed for a similar monolayer on a flat Au(111) surface [1]. This difference highlights that the self-assembly behavior of octanethiol is substrate-dependent, a factor relevant when comparing the behavior of the chiral (2S)-octane-2-thiol on planar versus nanoparticle surfaces.

Self-assembled monolayer Gold nanoparticle Ligand packing density

SAM Thickness and Coverage: 1-Nonanethiol as a Comparative Baseline for Alkanethiols on Gold

Electrochemical impedance spectroscopy (EIS) analysis of 1-nonanethiol (C9) SAMs on gold provides a class-level benchmark for alkanethiol monolayer properties. The study defines the thickness and percentage of coverage area for the thiol layer, demonstrating the insulating properties of these films [1]. While not a direct comparison for (2S)-octane-2-thiol, this data establishes the expected performance baseline for a linear alkanethiol SAM, against which the effects of introducing chirality and a secondary thiol group (as in 2S-octane-2-thiol) can be evaluated.

Self-assembled monolayer Electrochemical impedance spectroscopy Alkanethiol

Key Application Scenarios for (2S)-Octane-2-thiol Driven by Chiroptical Performance


Fabrication of Chiral Plasmonic Nanostructures for Enantioselective Sensing

The use of (2S)-octane-2-thiol is essential for creating self-assembled monolayers on gold nanorods and nanoparticles that exhibit a defined circular dichroism (CD) response [1]. These chiral nanostructures are critical components in plasmonic sensors designed for the specific detection and discrimination of enantiomeric analytes, where the chiroptical signal is directly correlated to the thiol's absolute configuration [2].

Synthesis of Enantiopure Gold Nanoparticle Catalysts

Enantiopure (2S)-octane-2-thiol serves as a chiral ligand to functionalize gold nanoparticle surfaces, inducing chirality into the metal core [1]. Such chiral nanoparticles are under investigation as heterogeneous catalysts for enantioselective transformations. The ability to invert the nanoparticle's chirality via ligand exchange with the opposite enantiomer confirms the critical role of the thiol's stereochemistry in catalytic performance [2].

Development of Chiral Separation Media and Stationary Phases

Gold surfaces modified with a SAM of (2S)-octane-2-thiol can be used as chiral stationary phases for the separation of enantiomers [1]. The stereospecific interactions between the chiral surface and the analyte enantiomers, evidenced by the distinct CD signals from (S)- and (R)-functionalized surfaces [2], provide the basis for differential retention and enantiomeric resolution in chromatographic or sensor applications.

Fundamental Studies of Chiral Self-Assembly on Curved vs. Planar Surfaces

Researchers can utilize (2S)-octane-2-thiol to investigate the interplay between molecular chirality and surface curvature. By comparing the self-assembly behavior on gold nanoparticles (where headgroup spacing is 5.4 Å) versus flat Au(111) surfaces (5.0 Å), studies can elucidate how nanoscale curvature influences the packing density and overall chiral ordering of the monolayer, which is key to understanding the chiroptical properties of the resulting nanomaterials [3].

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